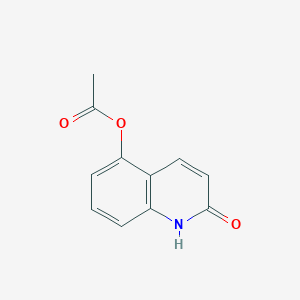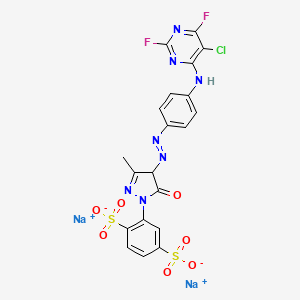
1,4-Benzenedisulfonic acid, 2-(4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenedisulfonic acid, 2-(4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt is a complex azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications, primarily in the textile industry for dyeing fabrics.
Métodos De Preparación
The synthesis of 1,4-Benzenedisulfonic acid, 2-(4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt involves several steps:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves treating the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, which in this case is 1,4-Benzenedisulfonic acid. This step forms the azo linkage (-N=N-).
Substitution: The resulting compound undergoes further substitution reactions to introduce the 5-chloro-2,6-difluoro-4-pyrimidinyl and other functional groups.
Neutralization: Finally, the compound is neutralized with sodium hydroxide to form the disodium salt.
Análisis De Reacciones Químicas
1,4-Benzenedisulfonic acid, 2-(4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: The azo group (-N=N-) can be reduced to form amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a pH indicator due to its color-changing properties.
Biology: It is used in staining techniques for microscopy to highlight specific structures within biological samples.
Medicine: It is used in diagnostic tests and as a marker in certain medical imaging techniques.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored paper and plastics.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group (-N=N-), which is responsible for its vivid color. The azo group can interact with various substrates, leading to the formation of colored complexes. In biological systems, the compound can bind to specific proteins or nucleic acids, allowing it to be used as a staining agent.
Comparación Con Compuestos Similares
1,4-Benzenedisulfonic acid, 2-(4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt is unique due to its specific functional groups and the presence of the 5-chloro-2,6-difluoro-4-pyrimidinyl moiety. Similar compounds include:
1,4-Benzenedisulfonic acid, 2-(4-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt: This compound has similar properties but lacks the 5-chloro group.
1,4-Benzenedisulfonic acid, 2-(4-((4-((5-chloro-2,4-difluoro-4-pyrimidinyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt: This compound has a different substitution pattern on the pyrimidinyl ring.
These similar compounds share the azo group and the benzenedisulfonic acid moiety but differ in their specific functional groups, which can affect their chemical and physical properties.
Propiedades
Número CAS |
72139-22-1 |
|---|---|
Fórmula molecular |
C20H12ClF2N7Na2O7S2 |
Peso molecular |
645.9 g/mol |
Nombre IUPAC |
disodium;2-[4-[[4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C20H14ClF2N7O7S2.2Na/c1-9-16(19(31)30(29-9)13-8-12(38(32,33)34)6-7-14(13)39(35,36)37)28-27-11-4-2-10(3-5-11)24-18-15(21)17(22)25-20(23)26-18;;/h2-8,16H,1H3,(H,24,25,26)(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |
Clave InChI |
NGHBKVPQCGDWEU-UHFFFAOYSA-L |
SMILES canónico |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)NC3=C(C(=NC(=N3)F)F)Cl)C4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


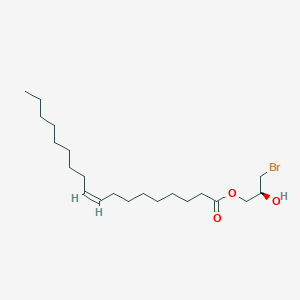
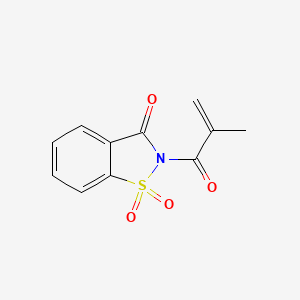
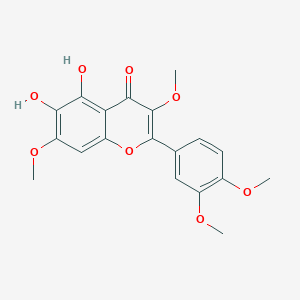
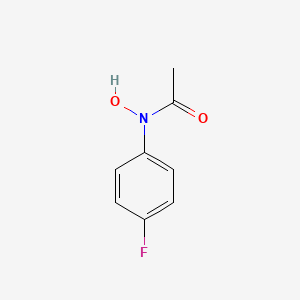
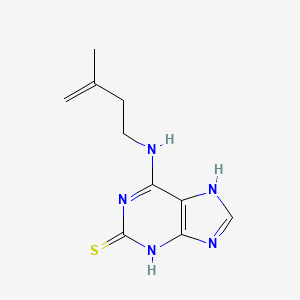
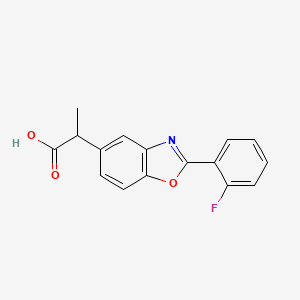
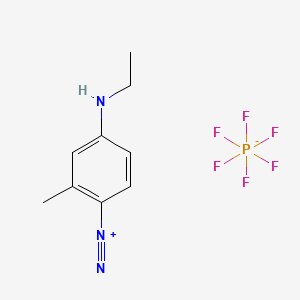
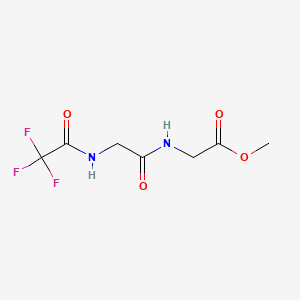
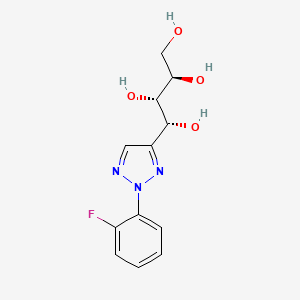
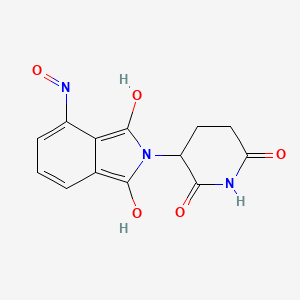
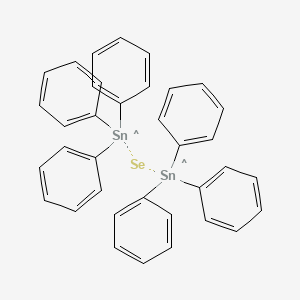
![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-](/img/structure/B13417402.png)
